methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
Description
Methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring and an allylamino-oxoacetyl moiety. Its molecular structure combines electron-rich aromatic systems (thiophene and pyrrole) with a reactive α-ketoamide group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-[2-[2-oxo-2-(prop-2-enylamino)acetyl]pyrrol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-3-7-16-14(19)12(18)10-5-4-8-17(10)11-6-9-22-13(11)15(20)21-2/h3-6,8-9H,1,7H2,2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCCJLQPAKHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an allylamine derivative with a pyrrole-2-carboxylic acid derivative, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Chemistry
In the field of chemistry, methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with specific functionalities.
Biology
The compound exhibits potential biological activities , making it a candidate for drug discovery and development. Research has indicated that it may possess:
- Anticancer properties : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation.
- Anti-inflammatory effects : The presence of the allylamino group may enhance its ability to modulate inflammatory pathways.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties . Potential applications include:
- Development of new anticancer agents targeting specific cancer types.
- Investigation into its use as an anti-inflammatory drug , particularly in chronic inflammatory diseases.
Industry
The compound is also relevant in industrial applications, particularly in the development of new materials with enhanced properties such as conductivity or fluorescence. Its unique chemical structure makes it suitable for:
- Polymer synthesis : Incorporating this compound into polymers can lead to materials with improved mechanical and electrical properties.
- Fluorescent materials : The thiophene component may contribute to luminescent properties useful in electronic applications.
Synthetic Routes
The synthesis typically involves multiple steps starting from readily available precursors. A common method includes:
- Condensation of an allylamine derivative with a pyrrole-2-carboxylic acid derivative.
- Cyclization and subsequent esterification reactions to form the final product.
Industrial Production Methods
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to enhance efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of oxo derivatives | Potassium permanganate (KMnO₄) |
| Reduction | Yielding amino derivatives | Sodium borohydride (NaBH₄) |
| Substitution | Introduction of different functional groups | Amines, thiols under basic/acidic conditions |
Case Studies
Recent studies have highlighted the anticancer activity of related compounds derived from this compound. For instance, compounds exhibiting IC50 values in the range of 1.9–7.52 μg/mL against human cancer cell lines demonstrate promise for further development as therapeutic agents .
Mechanism of Action
The mechanism by which methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of thiophene-pyrrole hybrids with variable substituents on the 2-oxoacetyl group. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Stability: The allylamino group in the target compound offers a reactive site for crosslinking or further functionalization, distinguishing it from analogs with aromatic (e.g., 4-chloroanilino) or cyclic amine (e.g., morpholino) substituents .
Crystallography and Computational Tools: Derivatives like the morpholino-substituted compound are frequently analyzed using SHELX programs (e.g., SHELXL for refinement), highlighting their crystallographic utility . The benzothiophene analog’s larger molecular weight and planar structure make it amenable to ORTEP-3 visualization, a tool for rendering crystallographic data .
Synthetic Pathways :
- Common synthesis strategies involve Suzuki-Miyaura coupling (e.g., using thiopheneboronic acids) and palladium catalysts, as seen in analogs from and .
Biological Activity
Methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS No. 145865-88-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a pyrrole moiety, and an allylamino group. Its molecular formula is , and it exhibits properties typical of both thiophene and pyrrole derivatives.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the modulation of specific signaling pathways.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating its usefulness in treating infections.
- Enzyme Inhibition : The compound acts as a selective inhibitor of c-Jun N-terminal kinases (JNKs), which are involved in stress responses and apoptosis .
The mechanism by which this compound exerts its biological effects includes:
- JNK Inhibition : By inhibiting JNKs, the compound can alter cell survival pathways, making it a candidate for cancer therapy.
- Interaction with Cellular Targets : The compound may bind to various receptors or enzymes, influencing their activity and leading to downstream biological effects.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Activity :
Data Table: Biological Activity Summary
Q & A
Q. How can hybrid experimental-computational approaches elucidate structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
